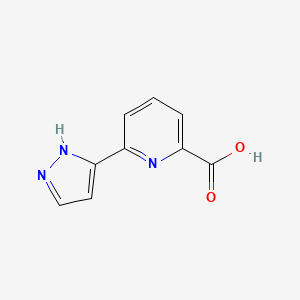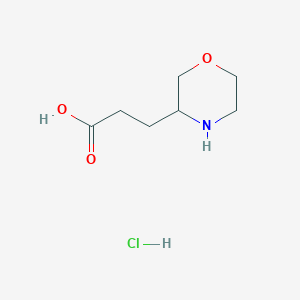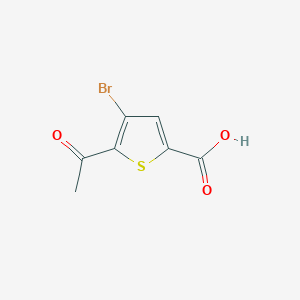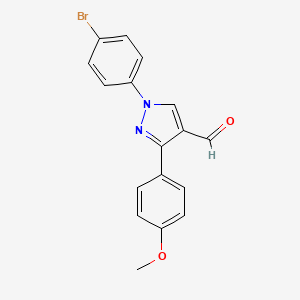
6-(5-Pyrazolyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(5-Pyrazolyl)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H, (H,10,12)(H,13,14) . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 189.17 .Applications De Recherche Scientifique
6-(5-Pyrazolyl)pyridine-2-carboxylic acid has been studied for its potential to be used in a variety of scientific research applications. It has been investigated for its potential to be used as a corrosion inhibitor, as a preservative, and as an antioxidant. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anti-cancer agent.
Mécanisme D'action
Biochemical Pathways
Pyrazole derivatives have been studied for their potential in drug design and discovery, particularly as cancer and inflammation therapeutics
Result of Action
It’s worth noting that pyrazole derivatives have been studied for their potential therapeutic effects in cancer and inflammation .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it has been found to be both safe and effective in laboratory experiments.
However, there are also a number of limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and therefore must be stored at low temperatures and in the dark. In addition, it has a relatively short shelf life and must be used within a few weeks of preparation.
Orientations Futures
The potential applications of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid are numerous and varied. In the future, this compound could be studied for its potential to be used as a preservative in food and beverages, as a corrosion inhibitor in industrial processes, and as an antioxidant in cosmetic products. In addition, this compound could be studied for its potential to be used as an anti-inflammatory agent, a neuroprotective agent, and an anti-cancer agent in medical treatments. Finally, this compound could be studied for its potential to be used as a catalyst in chemical reactions.
Méthodes De Synthèse
6-(5-Pyrazolyl)pyridine-2-carboxylic acid can be synthesized from the reaction of 5-pyrazolylpyridine-2-carboxylic acid (5-PP) and pyridine hydrochloride. The reaction is conducted in aqueous solution at a temperature of 90°C and a pressure of 1.5 MPa. The reaction produces this compound in a yield of approximately 90%.
Propriétés
IUPAC Name |
6-(1H-pyrazol-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDZPLFQLZLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)


![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)


![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

